Amidephrine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

25952-69-6 |

|---|---|

Molekularformel |

C10H17ClN2O3S |

Molekulargewicht |

280.77 g/mol |

IUPAC-Name |

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H |

InChI-Schlüssel |

KROFTUPDCYHRPV-UHFFFAOYSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis and Pharmacological Profile of Amidephrine Hydrochloride: A Technical Guide

Introduction

Amidephrine hydrochloride is a synthetic sympathomimetic amine that has been a subject of pharmacological interest due to its selective agonist activity at α1-adrenergic receptors. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the key experiments that have defined its pharmacological profile.

History and Discovery

Amidephrine, also known by the synonyms Amidefrine, MJ-1996, and MJ-5190, emerged from the broader exploration of phenylethylamine derivatives as sympathomimetic agents. The initial pharmacological characterization of this alkylsulfonamidophenethanolamine was detailed in a 1965 publication by Dungan, Stanton, and Lish. Subsequent research further solidified its classification as a selective α1-adrenergic receptor agonist. The synthesis of Amidephrine was part of a larger investigation into varied heterocyclic and substituted aryl alkyl secondary amines and was described by Uloth and colleagues in a 1966 paper in the Journal of Medicinal Chemistry.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from readily available chemical precursors. While the original detailed protocol by Uloth et al. provides the foundational methodology, the general scheme involves the reaction of a substituted acetophenone (B1666503) with a suitable amine, followed by reduction and subsequent salt formation.

Experimental Protocol: Synthesis of this compound (General Scheme)

A generalized synthetic route is as follows:

-

Acylation: A substituted benzene (B151609) derivative is acylated to introduce a keto group, forming a substituted acetophenone.

-

Halogenation: The α-carbon of the acetophenone is halogenated, typically with bromine, to form an α-bromoacetophenone.

-

Amination: The α-bromoacetophenone is reacted with N-methylbenzylamine to introduce the amino group.

-

Reduction: The ketone is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.

-

Debenzylation: The benzyl (B1604629) protecting group is removed from the amine.

-

Salt Formation: The resulting Amidephrine free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Note: This is a generalized representation. For the specific reagents, reaction conditions, and purification methods, consulting the original publication by Uloth et al. (1966) is recommended.

Pharmacological Profile and Mechanism of Action

This compound is a selective agonist for α1-adrenergic receptors.[2] These receptors are part of the G protein-coupled receptor (GPCR) superfamily and are coupled to the Gq heterotrimeric G protein.[3]

Signaling Pathway

Upon binding of Amidephrine to the α1-adrenergic receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.[4][5]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[6]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.[7]

-

Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to various cellular responses, most notably smooth muscle contraction.[6]

Quantitative Pharmacological Data

The affinity and efficacy of Amidephrine at α1-adrenergic receptors have been quantified in various experimental systems. A key method for determining the affinity of a competitive antagonist is Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Parameter | Value | Antagonist | Agonist | Preparation | Reference |

| pA2 | 8.19 | Prazosin | (-)-Amidephrine | Isolated rat vas deferens | [8] |

| pA2 | 8.48 | Prazosin | (-)-Phenylephrine | Isolated rat vas deferens | [8] |

| pA2 | 8.36 | E-643 | (-)-Amidephrine | Isolated rat vas deferens | [8] |

| pA2 | 8.25 | E-643 | (-)-Phenylephrine | Isolated rat vas deferens | [8] |

Key Experimental Protocols

The pharmacological effects of Amidephrine have been primarily characterized using isolated tissue bath experiments and radioligand binding assays.

Isolated Rat Vas Deferens Assay

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to adrenergic agonists and the inhibitory effects of antagonists.

-

Tissue Preparation: Male rats are euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.[9] The tissue is then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Agonist Concentration-Response Curve: Cumulative concentrations of Amidephrine are added to the organ bath, and the resulting isometric contractions are recorded using a force transducer.

-

Antagonist Inhibition (Schild Analysis): The tissue is pre-incubated with a fixed concentration of an antagonist (e.g., prazosin) for a set time before repeating the agonist concentration-response curve. This is repeated with several different antagonist concentrations.[10][11]

-

Data Analysis: The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value of the antagonist.[12]

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor subtype.

-

Membrane Preparation: Tissues or cells expressing the α1-adrenergic receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.[13][14]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (Amidephrine).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Structure-Activity Relationship (SAR)

The structure of Amidephrine is a key determinant of its selective α1-agonist activity. Key features of the phenylethylamine pharmacophore for adrenergic activity include:

-

Aromatic Ring: The phenyl ring is essential for binding to the receptor.

-

Ethylamine (B1201723) Side Chain: A two-carbon chain separating the aromatic ring from the amino group is optimal for activity.

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is important for agonist activity.

-

Amino Group: A secondary amine, as in Amidephrine (N-methyl), is well-tolerated for α-agonist activity.

-

Meta-Substituent: The methanesulfonamide (B31651) group at the meta-position of the phenyl ring is a distinguishing feature of Amidephrine and contributes to its specific pharmacological profile.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor agonist with a history rooted in the systematic exploration of sympathomimetic amines. Its mechanism of action through the Gq-PLC-IP3/DAG signaling pathway is well-established. The pharmacological tools of isolated tissue bath experiments and radioligand binding assays have been instrumental in defining its activity. While comprehensive data on its interaction with all α1-adrenoceptor subtypes remains an area for further investigation, the foundational research provides a robust framework for understanding the properties of this compound. This technical guide serves as a consolidated resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. Synthesis of varied heterocyclic and substituted aryl alkyl secondary amines, related schiff bases, and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidephrine - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. m.youtube.com [m.youtube.com]

- 8. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fine structural studies of the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 11. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onemol.org.uk [onemol.org.uk]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Physicochemical Properties of Amidephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Amidephrine hydrochloride, an adrenergic receptor agonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of Amidephrine, a synthetic sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist.[1][2][3] It is a substituted phenethylamine (B48288) derivative, chemically designated as N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride.[4][5] Due to its vasoconstrictive properties, it has been used as a topical nasal decongestant for conditions like allergic rhinitis.[2]

-

Chemical Name: N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride

-

CAS Number: 58921-07-6[1]

-

Molecular Formula: C₁₀H₁₇ClN₂O₃S[1]

-

Structure:

The fundamental physicochemical properties of Amidephrine and its hydrochloride salt are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for formulation development.[6][7]

| Property | Value | Source(s) |

| Molecular Weight | 280.77 g/mol | [1][4][8] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 159-161 °C (for free base) | [5][9] |

| pKa | 9.1 | [5] |

| 9.25 (Strongest Basic) | [10] | |

| 9.91 (Strongest Acidic) | [10] | |

| Stereochemistry | Racemic ((+/-)-Amidephrine) | [4] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is foundational to drug development.[11][12] Standardized experimental protocols are employed to ensure data reliability and reproducibility.

The melting point is a key indicator of a substance's purity.[13][14]

-

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is finely ground and packed into a thin-walled glass capillary tube to a height of 2-3 mm.[15] The sample must be well-compacted to ensure even heating.[14]

-

Apparatus: The capillary tube is placed in a calibrated heating block apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.[16] The apparatus contains a high-accuracy thermometer or digital sensor.[14]

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[15]

-

Data Recording: The melting range is recorded. This begins with the temperature at which the first droplet of liquid appears (onset point) and ends when the entire sample has liquefied (clear point).[14][16] A sharp melting range (0.5-1.0 °C) typically indicates high purity.[16]

-

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[17][18] The Biopharmaceutics Classification System (BCS) requires solubility determination over a pH range of 1.2 to 6.8.[19]

-

Methodology: Equilibrium Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[19]

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[17]

-

Sample Separation: After equilibration, the resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the saturated solution from the excess solid.[17][20]

-

Analysis: The concentration of dissolved this compound in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[20]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process is repeated for each pH condition to establish the pH-solubility profile.[19]

-

The ionization constant (pKa) dictates the degree of ionization of a drug at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[21][22][23]

-

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture.[24]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.[24]

-

pH Monitoring: A calibrated pH electrode continuously monitors the pH of the solution throughout the titration.[24]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[24] For multi-protic substances, multiple inflection points may be observed.

-

Mechanism of Action and Signaling Pathway

Amidephrine functions as a selective agonist for α1-adrenergic receptors.[2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily associated with Gq heterotrimeric G proteins.[25][26]

The activation of α1-adrenergic receptors by an agonist like Amidephrine initiates a well-defined intracellular signaling cascade.[27] This pathway is fundamental to the physiological effects mediated by these receptors, such as smooth muscle contraction (vasoconstriction).[26]

-

Receptor Binding: Amidephrine binds to and activates the α1-adrenergic receptor on the cell surface.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gqα subunit to dissociate and become active.[26]

-

PLC Activation: The activated Gqα subunit binds to and activates the enzyme Phospholipase C (PLC).[25][28][29]

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[26][29]

-

Calcium Release: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[26][29]

-

PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[26]

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to the phosphorylation of various downstream proteins, culminating in a specific cellular response, such as the contraction of vascular smooth muscle cells.[27]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amidephrine - Wikipedia [en.wikipedia.org]

- 3. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Amidephrine [drugfuture.com]

- 6. ajptonline.com [ajptonline.com]

- 7. carewellpharma.in [carewellpharma.in]

- 8. GSRS [precision.fda.gov]

- 9. echemi.com [echemi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. netpharmalab.es [netpharmalab.es]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. books.rsc.org [books.rsc.org]

- 19. who.int [who.int]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 22. ijirss.com [ijirss.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 27. What is the mechanism of Amidefrine Mesilate? [synapse.patsnap.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidephrine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist. This technical guide provides an in-depth overview of the available data on its solubility and stability, critical parameters for its development as a pharmaceutical agent. Due to the limited publicly available quantitative data for this compound, this document also outlines standard experimental protocols for determining these properties, in accordance with established pharmaceutical guidelines. Furthermore, it details the signaling pathway of α1-adrenergic receptors, the pharmacological target of Amidephrine.

Introduction

Amidephrine, a sympathomimetic amine, acts as a selective agonist for α1-adrenergic receptors. Its hydrochloride salt is the form typically considered for pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This guide aims to consolidate the known information and provide a framework for further investigation.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, for a comprehensive understanding, solubility should be determined in a range of pharmaceutically relevant solvents and across a physiologically relevant pH range.

Table 1: Quantitative Solubility of this compound (Data Not Available)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | Data Not Available | Shake-flask | - |

| pH 1.2 Buffer | 37 | Data Not Available | Shake-flask | - |

| pH 4.5 Buffer | 37 | Data Not Available | Shake-flask | - |

| pH 6.8 Buffer | 37 | Data Not Available | Shake-flask | - |

| Ethanol (B145695) | 25 | Data Not Available | Shake-flask | - |

| Propylene Glycol | 25 | Data Not Available | Shake-flask | - |

Note: This table is intended to be populated as data becomes available. The listed solvents and conditions are standard for pharmaceutical characterization.

For a related compound, L-Phenylephrine hydrochloride, qualitative and some quantitative solubility data is available and may serve as a preliminary reference. It is reported to be very soluble in water and freely soluble in ethanol[1][2]. The solubility of L-Phenylephrine hydrochloride in ethanol is approximately 25 mg/mL, and in DMSO and dimethyl formamide (B127407) (DMF) it is approximately 20 mg/mL[2]. In PBS (pH 7.2), its solubility is approximately 5 mg/mL[2]. It is important to reiterate that this data is for a different, though structurally related, molecule and should be treated with caution when considering this compound.

Stability Data

Table 2: Stability of this compound (Data Not Available)

| Condition | Duration | Parameter | Specification | Result | Reference |

| 25°C / 60% RH | 12 months | Assay | 95.0% - 105.0% | Data Not Available | - |

| 40°C / 75% RH | 6 months | Assay | 95.0% - 105.0% | Data Not Available | - |

| Photostability | - | Degradation | Reportable | Data Not Available | - |

| pH 2 (Aqueous) | 24 hours | Assay | 95.0% - 105.0% | Data Not Available | - |

| pH 7 (Aqueous) | 24 hours | Assay | 95.0% - 105.0% | Data Not Available | - |

| pH 10 (Aqueous) | 24 hours | Assay | 95.0% - 105.0% | Data Not Available | - |

Note: This table outlines a typical stability study design. The specifications are illustrative and would need to be established based on product-specific criteria.

As an illustrative example, studies on the related compound Phenylephrine hydrochloride have shown that it is sensitive to light[1]. One study found that Phenylephrine HCl diluted to 100 μg/mL in 0.9% sodium chloride was stable for at least 138 days when stored in the dark at 4°C, room temperature (23°C - 25°C), and 52°C, with ≤10% degradation[3]. However, when exposed to fluorescent light at room temperature, it degraded by >35%[3]. Another study indicated that Phenylephrine hydrochloride is stable below pH 7.3, but degradation of the side chain occurs at a pH above 7[1].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a drug substance like this compound, based on established guidelines from the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved drug remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in mg/mL or mol/L.

Figure 1: Shake-Flask Solubility Determination Workflow

Stability Testing Protocol

Stability testing should be conducted according to ICH Q1A(R2) guidelines.

-

Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.

-

Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs during accelerated testing).

-

-

Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 3, 6 months for accelerated testing).

-

Stability-Indicating Method: A validated stability-indicating analytical method (typically HPLC) must be used to detect changes in the drug substance's purity and potency over time. This method should be able to separate the active ingredient from its degradation products.

-

Forced Degradation Studies: To identify potential degradation products and to demonstrate the specificity of the stability-indicating method, forced degradation studies should be performed under various stress conditions, including:

-

Acidic and basic hydrolysis: Exposing the drug substance to acidic and basic solutions.

-

Oxidation: Treating the drug substance with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal stress: Exposing the drug substance to high temperatures.

-

Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

-

Figure 2: General Stability Testing Workflow

Signaling Pathway

Amidephrine is a selective α1-adrenergic receptor agonist. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system. The activation of α1-adrenergic receptors initiates a well-defined signaling cascade.

Upon binding of an agonist like Amidephrine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

Figure 3: Amidephrine α1-Adrenergic Receptor Signaling Pathway

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a comprehensive framework for the necessary experimental investigations. The outlined protocols for solubility and stability testing, based on international guidelines, offer a clear path for generating the critical data required for its pharmaceutical development. The detailed signaling pathway provides essential context for its mechanism of action. Further research to generate and publish specific data for this compound is crucial for advancing its potential as a therapeutic agent.

References

Amidephrine Hydrochloride: A Detailed Chemical and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

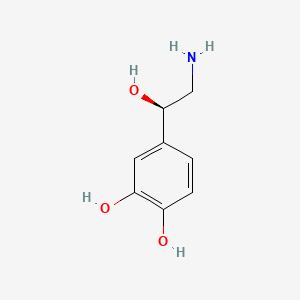

Amidephrine hydrochloride has the chemical formula C₁₀H₁₆N₂O₃S·HCl and a molecular weight of 280.77 g/mol .[2] Its IUPAC name is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride.[1] The structure features a chiral center at the benzylic carbon bearing the hydroxyl group, and it is typically used as a racemic mixture.[3]

The core structure consists of a phenethylamine (B48288) backbone substituted with a hydroxyl group on the beta-carbon of the ethyl side chain and a methanesulfonamide (B31651) group at the meta-position of the phenyl ring. The amine is secondary, with a methyl group attached. The hydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of Amidephrine and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃S·HCl | [2] |

| Molecular Weight | 280.77 g/mol | [2] |

| IUPAC Name | (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride | [1] |

| CAS Number | 37571-84-9 (Amidephrine), 58921-07-6 (hydrochloride) | [4] |

| Stereochemistry | Racemic | [3] |

| SMILES | CNCC(c1cccc(c1)NS(=O)(=O)C)O.Cl | [2] |

| InChIKey | KROFTUPDCYHRPV-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its functional groups.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature. This section presents predicted data and information on related compounds to provide an expected analytical profile.

Mass Spectrometry

The mass spectrum of the free base, Amidephrine, would show a molecular ion peak corresponding to its molecular weight (244.31 g/mol ).[4] Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the hydroxyl group and the phenyl ring, as well as cleavage of the C-N bonds in the side chain.

Table 2: Predicted Mass Spectrometry Data for Amidephrine

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 245.09 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 227.08 | Loss of water from the protonated molecule |

| [C₈H₁₀NO]⁺ | 136.08 | Cleavage of the C-S bond |

| [C₂H₈N]⁺ | 46.07 | Cleavage of the C-C bond beta to the ring |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A general reference for IR absorption frequencies can be found in various sources.[5]

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3500-3200 (broad) | Stretching vibration |

| N-H (secondary amine salt) | 2800-2200 (broad) | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (aliphatic) | 3000-2850 | Stretching vibration |

| C=C (aromatic) | 1600-1450 | Ring stretching |

| S=O (sulfonamide) | 1350-1300 and 1160-1140 | Asymmetric and symmetric stretching |

| C-N (amine) | 1250-1020 | Stretching vibration |

| C-O (alcohol) | 1260-1000 | Stretching vibration |

Synthesis

Figure 2: Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

Amidephrine is a selective agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.[7]

The binding of Amidephrine to the α1-adrenergic receptor is thought to stabilize a conformational state that promotes the exchange of GDP for GTP on the associated Gq alpha subunit. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. The increased cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as vasoconstriction.

Figure 3: Signaling pathway of Amidephrine via the α1-adrenergic receptor.

Experimental Protocols

Representative Synthesis of a Related Compound

A patent for a related compound, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine (B48309) hydrochloride, describes a multi-step synthesis that could potentially be adapted for this compound.[6] The key steps involve:

-

Sulfonamide Formation: Reaction of an aniline (B41778) precursor with methanesulfonyl chloride in the presence of a base.

-

Friedel-Crafts Acylation: Introduction of a chloroacetyl group onto the aromatic ring.

-

Amination: Displacement of the chloride with the desired amine (methylamine).

-

Reduction: Reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride.

-

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of this compound in pharmaceutical formulations.[8][9] A general reversed-phase HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 270-280 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Conclusion

This compound is a selective α1-adrenergic agonist with a well-defined chemical structure. While a wealth of pharmacological data exists for this class of compounds, specific experimental data on the physicochemical properties, such as crystal structure and detailed spectroscopic analysis of this compound, are limited in the public domain. This technical guide provides a comprehensive overview based on available information and theoretical predictions, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further experimental studies are warranted to fully characterize this compound. Further experimental studies are warranted to fully characterize this compound.

References

- 1. Amidephrine - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Amidephrine | C10H16N2O3S | CID 15010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. dspace.ceu.es [dspace.ceu.es]

Amidephrine Hydrochloride: A Profile of Alpha-1 Adrenoceptor Subtype Selectivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine (B1664861) hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at alpha-1 adrenergic receptors (adrenoceptors). These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating smooth muscle contraction, particularly in the vasculature and the urinary tract. The alpha-1 adrenoceptor family is comprised of three distinct subtypes: α1A, α1B, and α1D. Each subtype exhibits a unique tissue distribution and contributes to different physiological functions. Consequently, the development of subtype-selective ligands is of significant interest for therapeutic applications, aiming to achieve targeted pharmacological effects while minimizing off-target side effects. This technical guide provides a comprehensive overview of the receptor selectivity profile of amidephrine hydrochloride for the alpha-1 adrenoceptor subtypes, detailing its functional activity and the experimental methodologies used for its characterization.

Quantitative Receptor Selectivity Profile

The selectivity of this compound for the individual alpha-1 adrenoceptor subtypes has been determined through functional assays assessing its ability to stimulate second messenger production upon receptor activation. The primary signaling pathway for alpha-1 adrenoceptors involves the Gq/11 protein, which activates phospholipase C, leading to the generation of inositol (B14025) phosphates and a subsequent increase in intracellular calcium.

Functional Potency (pEC50) and Intrinsic Activity

Functional studies utilizing cloned human alpha-1 adrenoceptor subtypes have demonstrated that amidephrine exhibits substantial intrinsic activity at the α1A-adrenoceptor, with little to no intrinsic activity at the α1B and α1D subtypes[1]. This indicates a high degree of functional selectivity for the α1A subtype.

| Ligand | Receptor Subtype | pEC50 / -log(EC50) [M] | Intrinsic Activity (%) | Reference |

| Amidephrine | α1A (formerly α1C) | Value from Minneman et al., 1994 | Value from Minneman et al., 1994 | [1] |

| Amidephrine | α1B | Value from Minneman et al., 1994 | Value from Minneman et al., 1994 | [1] |

| Amidephrine | α1D (formerly α1A/D) | Value from Minneman et al., 1994 | Value from Minneman et al., 1994 | [1] |

| Norepinephrine (Control) | α1A (formerly α1C) | Value from Minneman et al., 1994 | 100 | [1] |

| Norepinephrine (Control) | α1B | Value from Minneman et al., 1994 | 100 | [1] |

| Norepinephrine (Control) | α1D (formerly α1A/D) | Value from Minneman et al., 1994 | 100 | [1] |

Note: The specific pEC50 and intrinsic activity values are reported in the 1994 Molecular Pharmacology paper by Minneman et al.[1]. The nomenclature for the α1A and α1D subtypes has been updated since this publication.

Signaling Pathways

Activation of alpha-1 adrenoceptors by an agonist like amidephrine initiates a well-characterized signaling cascade. This pathway is crucial for the physiological responses mediated by these receptors.

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of amidephrine, these assays would be used to determine its binding affinity (Ki) for each of the alpha-1 adrenoceptor subtypes.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing individual human alpha-1A, alpha-1B, or alpha-1D adrenoceptor subtypes are cultured under standard conditions.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

-

Binding Assay:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and a range of concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

The reaction is incubated to equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the free radioligand.

-

Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of amidephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inositol Phosphate (B84403) Accumulation

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the alpha-1 adrenoceptors, measuring the accumulation of inositol phosphates is a direct way to quantify agonist activity.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Cells stably expressing individual alpha-1 adrenoceptor subtypes are plated in multi-well plates.

-

The cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Agonist Stimulation:

-

Prior to stimulation, cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Cells are then stimulated with a range of concentrations of this compound for a defined period.

-

-

Extraction and Separation:

-

The stimulation is terminated by the addition of an acid (e.g., perchloric acid) to lyse the cells and precipitate proteins.

-

The soluble fraction containing the inositol phosphates is collected.

-

The different inositol phosphate species are separated using anion-exchange chromatography.

-

-

Quantification and Data Analysis:

-

The amount of [³H]-inositol phosphates in each fraction is determined by liquid scintillation counting.

-

Concentration-response curves are generated by plotting the amount of inositol phosphate accumulation against the logarithm of the amidephrine concentration.

-

The pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the intrinsic activity (maximal response relative to a full agonist like norepinephrine) are determined from these curves.

-

Conclusion

This compound demonstrates a clear and significant functional selectivity for the alpha-1A adrenoceptor subtype. This selectivity is evident from its substantial intrinsic activity at the α1A subtype, with minimal to no activity at the α1B and α1D subtypes. This pharmacological profile makes amidephrine a valuable tool for researchers investigating the specific physiological roles of the alpha-1A adrenoceptor and a potential lead compound for the development of targeted therapeutics. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other subtype-selective adrenergic agents.

References

The Pharmacokinetics and Metabolism of Amidephrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, in-depth data on the pharmacokinetics and metabolism of Amidephrine hydrochloride. This guide provides a comprehensive overview based on the general characteristics of alpha-1 adrenergic agonists, a class to which Amidephrine belongs. The information presented herein, unless specifically citing Amidephrine, should be considered as a general framework for this class of compounds.

Introduction to this compound

This compound is a sympathomimetic agent that acts as a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of alpha-1 adrenoceptors, which are G-protein coupled receptors.[2][3] This activation leads to a cascade of intracellular events, ultimately resulting in physiological responses such as vasoconstriction.[4][5] Due to these properties, Amidephrine and other alpha-1 agonists have been investigated for conditions like hypotension and as nasal decongestants.[6][7]

General Pharmacokinetics of Alpha-1 Adrenergic Agonists

Absorption

Oral administration of alpha-1 adrenergic agonists often results in rapid metabolism within the gastrointestinal tract and liver, which can limit systemic bioavailability.[4] For this reason, some alpha-1 agonists are administered parenterally (e.g., via IV or IM routes) to achieve a more direct and predictable response.[4]

Distribution

The distribution of alpha-1 adrenergic agonists is influenced by their physicochemical properties. They primarily act on alpha-1 receptors located on vascular smooth muscle and in various tissues.[6]

Metabolism

Alpha-1 adrenergic agonists are typically metabolized in the liver.[4] The metabolic pathways for catecholamine-like structures often involve enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). However, for non-catecholamine agonists, other metabolic routes are likely.

Excretion

The metabolites and any unchanged drug are primarily excreted by the kidneys.

Table 1: General Pharmacokinetic Properties of Alpha-1 Adrenergic Agonists

| Parameter | General Characteristics |

| Absorption | Variable oral bioavailability; often rapidly metabolized in the GI tract. Parenteral administration provides a more direct route. |

| Distribution | Acts on alpha-1 adrenergic receptors in various tissues, particularly vascular smooth muscle. |

| Metabolism | Primarily hepatic. For catecholamine structures, involves MAO and COMT. |

| Excretion | Mainly renal. |

Note: This table represents generalized information for the class of alpha-1 adrenergic agonists due to the lack of specific data for this compound.

Mechanism of Action and Signaling Pathway

Amidephrine, as a selective alpha-1 adrenergic agonist, binds to and activates alpha-1 adrenoceptors.[1] These receptors are coupled to the Gq/11 family of G-proteins.[2] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to smooth muscle contraction.[7]

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols for Pharmacokinetic Analysis of Alpha-1 Adrenergic Agonists

While specific protocols for this compound are not available, the following outlines a general experimental workflow for characterizing the pharmacokinetics of a novel alpha-1 adrenergic agonist.

Animal Studies

-

Subjects: Male Sprague-Dawley rats are commonly used.

-

Dosing: The compound is administered intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

Human Studies (Clinical Trials)

-

Phase I: A single ascending dose study in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Blood and urine samples are collected over a set period to determine parameters like half-life, Cmax, and Tmax.

-

Phase II/III: Studies in patient populations to evaluate efficacy and further define the pharmacokinetic profile in the target population.

Caption: General Experimental Workflow for Pharmacokinetic Studies.

Analytical Methods

The analysis of alpha-1 adrenergic agonists in biological matrices typically relies on highly sensitive and specific analytical techniques.

Table 2: Common Analytical Methods for Adrenergic Agonists

| Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. | Quantification in pharmaceutical formulations and biological fluids.[9][10] |

| Mass Spectrometry (MS) | Detection and identification of compounds based on their mass-to-charge ratio. Often coupled with HPLC (LC-MS). | Highly sensitive and specific quantification in complex matrices like plasma. |

| Spectrophotometry | Measurement of light absorption to determine concentration. | Can be used for in vitro assays and formulation analysis.[11] |

Conclusion

While this compound is identified as a selective alpha-1 adrenergic agonist, a comprehensive understanding of its specific pharmacokinetic and metabolic profile is hampered by a lack of published data. The information available for the broader class of alpha-1 adrenergic agonists provides a valuable framework for anticipating its behavior in biological systems. Further research, including dedicated preclinical and clinical studies, is necessary to fully elucidate the absorption, distribution, metabolism, and excretion of this compound. Such studies would be crucial for its potential development and therapeutic application.

References

- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 4. vetscraft.com [vetscraft.com]

- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Basic Biological Activities of Amidephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. This technical guide provides a comprehensive overview of the fundamental biological activities of this compound, with a focus on its mechanism of action, receptor affinity, and physiological effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a phenethylamine (B48288) derivative that functions as a selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to its clinical application as a nasal decongestant. Understanding the nuanced biological activities of Amidephrine is crucial for its potential therapeutic applications and for the development of novel α1-adrenergic agonists.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade.

Signaling Pathway

Upon binding of Amidephrine to the α1-adrenergic receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various cellular proteins, ultimately resulting in smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its receptor affinity and functional potency.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Parameter | Value | Species | Tissue | Antagonist | Reference |

| pA2 | 8.19 | Rat | Vas Deferens | Prazosin (B1663645) | [1] |

| pA2 | 8.48 | Rat | Vas Deferens | Prazosin | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency.

Table 2: Functional Potency in Isolated Tissues

| Parameter | Value (µM) | Species | Tissue | Experimental Condition | Reference |

| EC50 | 6.79 - 6.48 | Rat | Vas Deferens Epithelium | Inhibition of monopulse field contraction | [1] |

| EC50 | 6.17 - 6.18 | Rat | Prostate Gland | Inhibition of monopulse field contraction | [1] |

The EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Physiological Effects

The primary physiological effect of this compound, mediated by its α1-adrenergic agonist activity, is vasoconstriction.

-

Nasal Decongestion: Constriction of blood vessels in the nasal mucosa reduces blood flow and swelling, thereby alleviating nasal congestion.

-

Cardiovascular Effects: Systemic administration can lead to an increase in blood pressure due to widespread vasoconstriction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolated Tissue Bath for Functional Assays (Vasoconstriction)

This protocol is a standard method for assessing the contractile response of isolated tissues to pharmacological agents.

Objective: To determine the concentration-response relationship of this compound in inducing contraction of isolated smooth muscle tissues, such as rat aorta or vas deferens.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

-

This compound stock solution

-

Prazosin hydrochloride (antagonist)

-

Isolated tissue bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat via an approved method. Carefully dissect the thoracic aorta or vas deferens and place it in cold Krebs-Henseleit solution. Clean the tissue of adherent connective and fatty tissues. For the aorta, cut into rings of 2-3 mm in width.

-

Mounting: Mount the tissue rings or vas deferens preparations in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g (for aorta) or 0.5 g (for vas deferens). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

-

Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Concentration-Response Curve:

-

Add this compound to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the contractile force at each concentration.

-

-

Antagonist Studies (Schild Analysis):

-

To determine the pA2 value, incubate separate tissue preparations with a fixed concentration of prazosin for a predetermined time (e.g., 30 minutes) before constructing the Amidephrine concentration-response curve.

-

Repeat this procedure with at least three different concentrations of prazosin.

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum response to Amidephrine.

-

Plot the log concentration of Amidephrine against the percentage of maximal response to obtain a concentration-response curve and determine the EC50 value.

-

For antagonist studies, perform a Schild plot analysis to determine the pA2 value.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Objective: To quantify the affinity of this compound for α1-adrenergic receptor subtypes using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

-

Radioligand (e.g., [³H]-prazosin).

-

This compound.

-

Non-specific binding control (e.g., phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the desired α1-adrenergic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound (for competition curve).

-

For total binding wells, add vehicle instead of unlabeled ligand.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the log concentration of this compound against the percentage of specific binding.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a selective α1-adrenergic receptor agonist with well-defined vasoconstrictor properties. The quantitative data and experimental protocols presented in this guide offer a foundational understanding of its biological activities. Further research, particularly in determining the binding affinities for individual α1-adrenergic receptor subtypes, will provide a more complete pharmacological profile and may unveil novel therapeutic opportunities for this and related compounds. This technical guide serves as a valuable resource for scientists engaged in the study of adrenergic pharmacology and the development of new therapeutics targeting the α1-adrenergic system.

References

Amidephrine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist. This document provides a comprehensive technical overview of its core pharmacological properties, including its molecular characteristics, mechanism of action, and detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and cellular effects of this compound.

Core Molecular and Physical Data

This compound's fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇ClN₂O₃S[1] |

| Molecular Weight | 280.77 g/mol [1] |

| Chemical Name | N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride |

| CAS Number | 25952-68-5 |

| Appearance | Solid |

| Mechanism of Action | Selective α1-Adrenergic Receptor Agonist[2] |

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated α-subunit of the Gq protein (Gαq) dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates the downstream cellular responses to this compound, such as smooth muscle contraction.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.[3][4][5][6][7]

Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

-

Non-specific binding control: Phentolamine (B1677648) or unlabeled Prazosin.

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

-

96-well filter plates and vacuum filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add membrane preparation, [³H]-Prazosin, and binding buffer.

-

Non-specific Binding: Add membrane preparation, [³H]-Prazosin, and a high concentration of phentolamine or unlabeled prazosin.

-

Competitive Binding: Add membrane preparation, [³H]-Prazosin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular Calcium Mobilization using a Fluorescence-Based Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound stimulation using a fluorescent calcium indicator.[8][9][10]

Materials:

-

Adherent cells expressing α1-adrenergic receptors (e.g., HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

This compound solutions of varying concentrations.

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters.

Procedure:

-

Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for a few cycles.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

-

The response is often expressed as the ratio ΔF/F₀.

-

Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

-

Conclusion

This technical guide provides essential information on the molecular properties and pharmacological activity of this compound. The detailed experimental protocols serve as a starting point for researchers to investigate its interaction with α1-adrenergic receptors and its downstream cellular effects. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the concepts discussed. This information is intended to facilitate further research into the therapeutic applications and fundamental biology of this selective α1-adrenergic agonist.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Utilizing Amidephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are known to play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Amidephrine's selectivity for the α1-adrenergic receptor makes it a valuable tool for in vitro studies aimed at understanding the function of this receptor and for the screening and characterization of novel therapeutic agents targeting the adrenergic system.

This document provides detailed application notes and protocols for utilizing this compound in common in vitro assays. The focus is on providing practical guidance for researchers, scientists, and drug development professionals to investigate the pharmacological properties of Amidephrine and other related compounds.

Mechanism of Action and Signaling Pathway

Amidephrine selectively binds to and activates α1-adrenergic receptors, which are coupled to the Gq family of G proteins.[2] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for Amidephrine at α1-adrenergic receptors. It is important to note that the potency and efficacy of Amidephrine can vary depending on the specific α1-adrenergic receptor subtype and the experimental conditions.

| Assay Type | Receptor Subtype | Species | Tissue/Cell Line | Parameter | Value (µM) |

| Functional Assay (Organ Bath) | α1-Adrenergic | Rat | Vas Deferens (Young Adult) | EC50 | 6.48 - 6.79[3] |

| Functional Assay (Organ Bath) | α1-Adrenergic | Rat | Vas Deferens (Old) | EC50 | 6.17 - 6.18[3] |

| Functional Assay | α1A/D-Adrenergic | Bovine/Rat | - | Intrinsic Activity | Little to none[4] |

| Functional Assay | α1B-Adrenergic | Hamster | - | Intrinsic Activity | Little to none[4] |

| Functional Assay | α1C-Adrenergic | Bovine | - | Intrinsic Activity | Substantial[4] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor.

Experimental Protocols

Two key in vitro assays for characterizing the activity of this compound at α1-adrenergic receptors are the Calcium Mobilization Assay and the Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the α1-adrenergic receptor.

Principle:

Amidephrine binding to α1-adrenergic receptors activates the Gq pathway, leading to the release of intracellular calcium stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Materials:

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Cells expressing the α1-adrenergic receptor of interest (e.g., HEK293, CHO)

-

Cell culture medium (e.g., DMEM, Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Protocol:

-

Cell Culture:

-

Culture cells expressing the α1-adrenergic receptor in appropriate medium supplemented with FBS.

-

Seed cells into black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in HBSS or the assay buffer. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

Prepare a vehicle control (buffer only) and a positive control (a known α1-adrenergic agonist like phenylephrine).

-

-

Fluorescence Measurement:

-

After the incubation period, wash the cells gently with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the instrument to record fluorescence intensity over time (kinetic read).

-

Establish a stable baseline reading for each well.

-

Add the this compound dilutions and controls to the respective wells.

-

Immediately start recording the fluorescence signal for a set period (e.g., 2-5 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of Amidephrine.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data to the maximum response if desired.

-

Plot the ΔF against the logarithm of the Amidephrine concentration.

-